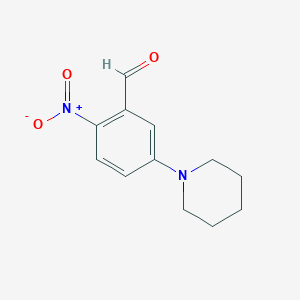
1-(chloromethoxy)-2-(2-methoxyethoxy)ethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(chloromethoxy)-2-(2-methoxyethoxy)ethane: is an organic compound with the chemical formula C₅H₁₁ClO₃ . It is a colorless liquid classified as a chloroalkyl ether. This compound is primarily used as an alkylating agent in organic synthesis, particularly for introducing the methoxyethoxy ether (MEM) protecting group .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(chloromethoxy)-2-(2-methoxyethoxy)ethane typically involves the reaction of 2-(2-Methoxyethoxy)ethanol with thionyl chloride or phosphorus trichloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
CH₃OCH₂CH₂OCH₂OH+SOCl₂→CH₃OCH₂CH₂OCH₂Cl+SO₂+HCl
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation under reduced pressure are common practices .
化学反応の分析
Types of Reactions:
Substitution Reactions: 1-(chloromethoxy)-2-(2-methoxyethoxy)ethane undergoes nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as alcohols, amines, and thiols.
Deprotection Reactions: The MEM protecting group can be cleaved using Lewis acids or Brønsted acids, reverting to the original alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium alkoxides, amines, and thiols in solvents such as dichloromethane or tetrahydrofuran.
Deprotection: Acids like hydrochloric acid, trifluoroacetic acid, or boron trifluoride etherate.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include ethers, amines, or thioethers.
Deprotection Products: The primary product is the original alcohol, 2-(2-Methoxyethoxy)ethanol.
科学的研究の応用
Chemistry:
Protecting Groups: Widely used in organic synthesis for protecting hydroxyl groups during multi-step synthesis.
Alkylating Agent: Utilized in the synthesis of various organic compounds by introducing the MEM group.
Biology and Medicine:
Drug Synthesis: Employed in the synthesis of pharmaceutical intermediates where protection of functional groups is necessary.
Industry:
作用機序
The primary mechanism of action for 1-(chloromethoxy)-2-(2-methoxyethoxy)ethane involves its role as an alkylating agent. It reacts with nucleophiles by forming a covalent bond with the nucleophilic site, displacing the chloride ion. This reaction is facilitated by the electron-withdrawing effect of the ether groups, which stabilizes the transition state and enhances the reactivity of the compound .
類似化合物との比較
Methoxymethyl chloride (MOM-Cl): Another chloroalkyl ether used for similar protecting group applications but generally less stable than MEM-Cl.
Ethoxymethyl chloride (EOM-Cl): Similar in function but with different steric and electronic properties.
Uniqueness:
Stability: 1-(chloromethoxy)-2-(2-methoxyethoxy)ethane offers greater stability compared to methoxymethyl chloride, making it more suitable for reactions requiring harsh conditions.
Ease of Deprotection: The MEM group is easier to remove under mild acidic conditions compared to other protecting groups, providing an advantage in multi-step syntheses.
特性
分子式 |
C6H13ClO3 |
|---|---|
分子量 |
168.62 g/mol |
IUPAC名 |
1-[2-(chloromethoxy)ethoxy]-2-methoxyethane |
InChI |
InChI=1S/C6H13ClO3/c1-8-2-3-9-4-5-10-6-7/h2-6H2,1H3 |
InChIキー |
IPZWGOLZWPDXFK-UHFFFAOYSA-N |
正規SMILES |
COCCOCCOCCl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[4-(1,3-dioxolan-2-yl)phenyl]-5-hydrazinyl-3-phenyl-1,6-Naphthyridine](/img/structure/B8720639.png)






![Methyl 3-[4-(4-aminophenyl)piperazin-1-yl]propanoate](/img/structure/B8720690.png)
![2-[4-(2-Bromoethoxy)naphthalen-1-yl]-1-benzofuran-3-carboxylic acid](/img/structure/B8720697.png)
